molecular formula C12H20BrNO4 B1603941 1-Boc-4-(bromo-carboxy-methyl)-piperidine CAS No. 881016-89-3

1-Boc-4-(bromo-carboxy-methyl)-piperidine

Cat. No. B1603941
M. Wt: 322.2 g/mol
InChI Key: MWAVNAXTNZBACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(bromo-carboxy-methyl)-piperidine is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered heterocyclic ring containing a nitrogen atom. This compound is also known as N-tert-butoxycarbonyl-4-(bromoacetylmethyl)piperidine or Boc-4-(bromoacetylmethyl)piperidine. It is a white crystalline solid that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depends on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase work by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Ligands for the sigma-1 receptor work by binding to the receptor and modulating its activity, which can lead to various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depend on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Ligands for the sigma-1 receptor can have various effects on the nervous system, including pain relief, memory enhancement, and mood regulation.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Boc-4-(bromo-carboxy-methyl)-piperidine in lab experiments include its ease of synthesis, its versatility as a building block, and its ability to yield compounds with a wide range of biological activities. The limitations include its potential toxicity, which can vary depending on the compound it is used to synthesize, and the need for careful handling and disposal due to its hazardous properties.

Future Directions

There are many potential future directions for the use of 1-Boc-4-(bromo-carboxy-methyl)-piperidine in scientific research. One area of interest is the development of new inhibitors of enzymes such as acetylcholinesterase, which could have therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of ligands for receptors such as the sigma-1 receptor, which could have therapeutic applications in the treatment of pain, depression, and other neurological disorders.
In conclusion, 1-Boc-4-(bromo-carboxy-methyl)-piperidine is a versatile and widely used building block in scientific research. Its ease of synthesis and ability to yield compounds with a wide range of biological activities make it a valuable tool for the development of new drugs and therapies. However, its potential toxicity and hazardous properties must be carefully considered and managed in order to ensure safe and responsible use in the lab.

Scientific Research Applications

1-Boc-4-(bromo-carboxy-methyl)-piperidine is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of piperidine-based inhibitors of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used in the synthesis of ligands for receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and mood regulation.

properties

IUPAC Name

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAVNAXTNZBACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635350
Record name Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(bromo-carboxy-methyl)-piperidine

CAS RN

881016-89-3
Record name Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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